Product packaging for Benzoylhypacoitine(Cat. No.:)

Benzoylhypacoitine

Cat. No.: B10814482
M. Wt: 573.7 g/mol
InChI Key: MDFCJNFOINXVSU-CULIVVSNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoylhypacoitine (BHA) is a monoester-diterpenoid alkaloid (MDA) derived from Aconitum plants, such as Aconitum carmichaelii (Fuzi) . It is a key hydrolysate and metabolite of the more toxic diester-diterpenoid alkaloid Hypaconitine, exhibiting a significantly reduced toxicity profile while retaining notable pharmacological activity . This compound is a primary subject of interest in pharmacological research due to its diverse potential effects. Studies indicate that this compound possesses high pharmacological activities in anti-inflammatory, analgesic, and cardiotonic research . Its anti-inflammatory mechanism appears to operate through the regulation of inflammatory signaling pathways, such as the downregulation of NF-κB p65, leading to a reduction in key pro-inflammatory factors like TNF-α and IL-1β . Furthermore, it has shown efficacy in research models related to rheumatoid arthritis and has been investigated for its role in protecting against cardiac injury . Despite its lower toxicity compared to parent compounds, research has revealed that this compound can still have toxic effects on the cardiovascular and nervous systems, making the study of its safety profile and interaction with carrier proteins like Human Serum Albumin (HSA) a critical area of investigation . Researchers are exploring its binding mechanisms to better understand its pharmacokinetic properties . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H43NO9 B10814482 Benzoylhypacoitine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H43NO9

Molecular Weight

573.7 g/mol

IUPAC Name

[(1S,2R,3R,6S,7S,8R,9R,13S,16S,18R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

InChI

InChI=1S/C31H43NO9/c1-32-14-28(15-37-2)12-11-18(38-3)30-17-13-29(35)25(41-27(34)16-9-7-6-8-10-16)19(17)31(36,24(33)26(29)40-5)20(23(30)32)21(39-4)22(28)30/h6-10,17-26,33,35-36H,11-15H2,1-5H3/t17-,18+,19-,20+,21+,22?,23?,24+,25?,26+,28+,29?,30+,31-/m1/s1

InChI Key

MDFCJNFOINXVSU-CULIVVSNSA-N

Isomeric SMILES

CN1C[C@@]2(CC[C@@H]([C@]34C1[C@H]([C@@H](C23)OC)[C@@]5([C@@H]6[C@H]4CC(C6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)O)OC)COC

Canonical SMILES

CN1CC2(CCC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC)OC)COC

Origin of Product

United States

Natural Occurrence and Biosynthetic Pathways of Benzoylhypacoitine

Botanical Sources and Distribution

Benzoylhypacoitine is naturally found in plants of the Aconitum genus, which belongs to the Ranunculaceae family. psu.edu It is particularly prominent as a constituent of Aconitum carmichaelii, commonly known as Fuzi. researchgate.netmdpi.com The lateral roots of this plant are a well-known component of traditional Chinese medicine. mdpi.com this compound is specifically classified as a monoester diterpenoid alkaloid (MDA). mdpi.com It is one of several related compounds isolated from Fuzi, which also include the highly toxic diester diterpenoid alkaloids (DDAs) like hypaconitine (B608023), aconitine (B1665448), and mesaconitine (B191843), and their corresponding monoester hydrolysis products, benzoylaconine (B606023) and benzoylmesaconine. researchgate.netmdpi.com The presence and quantity of these alkaloids can vary based on the geographical origin of the plant. researchgate.net

Table 1: Key Alkaloids in Aconitum carmichaelii (Fuzi)

Alkaloid TypeCompound NamePrecursor Of
Diester Diterpenoid Alkaloid (DDA)HypaconitineThis compound
Diester Diterpenoid Alkaloid (DDA)AconitineBenzoylaconine
Diester Diterpenoid Alkaloid (DDA)MesaconitineBenzoylmesaconine
Monoester Diterpenoid Alkaloid (MDA)This compound -
Monoester Diterpenoid Alkaloid (MDA)Benzoylaconine-
Monoester Diterpenoid Alkaloid (MDA)Benzoylmesaconine-

Raw Aconitum roots are highly toxic and require processing before they can be used in traditional medicine. researchgate.netcabidigitallibrary.org A common processing method is decoction, which involves prolonged boiling in water. excli.de This procedure is designed to reduce toxicity by hydrolyzing the toxic diester alkaloids into their less toxic monoester counterparts. excli.dexjtu.edu.cn Consequently, this compound is a characteristic component found in processed Fuzi and other traditional herbal preparations made from Aconitum species. excli.dersc.org The transformation of toxic alkaloids into compounds like this compound is a critical step in the preparation of these remedies, making them safer for clinical use. mdpi.comexcli.de Analysis of decoction pieces has confirmed the presence of this compound and other monoester alkaloids. mdpi.com

Biogenesis and Derivation

This compound is not biosynthesized directly in the plant but is rather a derivative product. It is formed through the hydrolysis of the diester diterpenoid alkaloid, hypaconitine. researchgate.netmdpi.com This reaction involves the cleavage of the acetyl group at the C-8 position of the hypaconitine molecule, while the benzoyl ester at the C-14 position remains. rsc.org This transformation significantly reduces the toxicity of the parent compound. mdpi.comrsc.org In the context of traditional medicine preparation, this hydrolysis is primarily achieved through heat during decoction. excli.de In the body, metabolic processes can also lead to the hydrolysis of ingested diester alkaloids into their monoester forms. rsc.orgnih.gov

Table 2: Hydrolysis of Hypaconitine

Parent Alkaloid (DDA)Chemical TransformationProduct Alkaloid (MDA)
HypaconitineHydrolysis (loss of acetyl group)This compound

The biosynthesis of this compound is intrinsically linked to the biogenesis of its precursor, hypaconitine, and other related C19 diterpenoid alkaloids found in Aconitum. The core alkaloid structure is derived from the mevalonate (B85504) (MVA) and methylerythritol (MEP) pathways, which produce the diterpenoid skeleton. nih.gov This skeleton undergoes a series of rearrangements and decorations by various enzymes, including cyclases and cytochrome P450s, to form the complex aconitine-type structure. nih.gov

The direct precursors to this compound (Hypaconitine), Benzoylaconine (Aconitine), and Benzoylmesaconine (Mesaconitine) are all C19 aconitine-type diester diterpenoid alkaloids. researchgate.netrsc.org They share a common biosynthetic origin but differ in the substitution patterns on the diterpenoid skeleton. rsc.org The formation of this compound and its related benzoyl alkaloids (Benzoylaconine, Benzoylmesaconine) is therefore a result of a partial hydrolysis of their respective parent diester alkaloids. mdpi.com

Metabolic Characterization and Biotransformation

Biotransformation is a crucial metabolic process, primarily occurring in the liver, that modifies foreign compounds (xenobiotics) to facilitate their excretion. nih.govdoctorlib.org This process generally involves two phases: Phase I reactions (like oxidation, reduction, or hydrolysis) and Phase II reactions (conjugation). mhmedical.comyoutube.com

When Aconitum alkaloids are ingested, they undergo biotransformation. The metabolic processes tend to convert the lipophilic alkaloids into more polar, water-soluble metabolites, which reduces their retention in the body and decreases toxicity. rsc.org It is likely that diester alkaloids like hypaconitine that escape pre-ingestion hydrolysis are converted in the gastrointestinal tract or liver into their monoester forms, such as this compound. nih.gov

This compound, as a monoester alkaloid, is already a product of a Phase I-type hydrolysis reaction. It may undergo further metabolism. While specific pathways for this compound are not fully detailed, the general metabolic fate of alkaloids involves further reactions to increase polarity. nih.gov This could include additional hydroxylation (a Phase I reaction) or conjugation with endogenous molecules like glucuronic acid (a Phase II reaction), rendering the compound inactive and readily excretable. mhmedical.comyoutube.com

In Vitro Metabolic Studies in Biological Systems

In vitro metabolic studies are crucial for understanding the biotransformation of chemical compounds within a controlled laboratory setting, often utilizing biological materials such as liver microsomes. These studies help in identifying potential metabolites and clarifying the metabolic pathways.

Research conducted on monoester-diterpene Aconitum alkaloids, including this compound (BHA), has utilized human liver microsomes to investigate their metabolic fate. nih.gov In these experimental setups, this compound is incubated with human liver microsomes, which contain a rich supply of drug-metabolizing enzymes. nih.govnih.gov High-resolution mass spectrometry is then employed to detect and characterize the resulting metabolites. nih.gov

One such study successfully identified a total of nine metabolites for this compound. nih.gov The investigation revealed several key metabolic pathways responsible for the biotransformation of the parent compound. These primary pathways include:

Demethylation

Dehydrogenation

Hydroxylation

Didemethylation

A combination of demethylation-dehydrogenation nih.gov

These metabolic transformations are significant as they can alter the toxicological profile of the compound, often yielding metabolites with reduced toxicity compared to the parent alkaloid. nih.govrsc.org The table below summarizes the findings from these in vitro studies.

Table 1: Summary of In Vitro Metabolic Studies of this compound

Biological System Compound Studied Number of Metabolites Identified Primary Metabolic Pathways

Role of Cytochrome P450 Isoforms in this compound Metabolism

The Cytochrome P450 (CYP) superfamily of enzymes is a primary driver of Phase I metabolism, responsible for the oxidation, reduction, and hydrolysis of a vast array of foreign compounds (xenobiotics). mdpi.commdpi.com Identifying the specific CYP isoforms involved in a compound's metabolism is essential for predicting potential drug-drug interactions and understanding inter-individual variability in response.

Studies investigating the metabolism of monoester-diterpene alkaloids have pinpointed the specific CYP isoforms responsible for the breakdown of this compound. nih.gov Through a combination of methods, including the use of chemical inhibitors, specific monoclonal antibodies, and cDNA-expressed CYP enzymes, researchers have demonstrated that CYP3A4 and CYP3A5 play an essential role in the metabolism of this compound. nih.gov

The metabolism of related Aconitum alkaloids, such as hypaconitine and aconitine, further corroborates the central role of the CYP3A subfamily. nih.govnih.gov For instance, the metabolism of hypaconitine is primarily driven by CYP3A4 and CYP3A5, with minor contributions from other isoforms like CYP2C19, CYP2D6, and CYP2E1. nih.gov Similarly, CYP3A4/5 and CYP2D6 have been identified as the most important isoforms for the metabolism of aconitine. nih.govoup.com This consistent finding across related alkaloids highlights the critical function of CYP3A4 and CYP3A5 in the detoxification of this class of compounds. nih.gov

Table 2: Key Cytochrome P450 Isoforms in the Metabolism of this compound and Related Alkaloids

Compound Primary CYP Isoforms Involved
This compound (BHA) CYP3A4, CYP3A5 nih.gov
Hypaconitine CYP3A4, CYP3A5 nih.gov

Investigation of Interactions with Biological Macromolecules (e.g., Human Serum Albumin)

Human Serum Albumin (HSA) is the most abundant protein in blood plasma and plays a critical role in the transport and distribution of numerous endogenous and exogenous substances, including drugs. The binding of a compound to HSA can significantly influence its absorption, distribution, metabolism, and excretion (ADME).

The interaction between this compound and Human Serum Albumin has been investigated using various spectroscopic techniques, such as fluorescence spectroscopy and circular dichroism, complemented by computer-based molecular docking studies. These studies reveal the binding mechanism, affinity, and the effects of binding on the protein's structure.

Fluorescence quenching experiments show that this compound can quench the intrinsic fluorescence of HSA, which primarily originates from its tryptophan residues. This quenching indicates a direct interaction and the formation of a this compound-HSA complex. The primary mechanism of this fluorescence quenching is identified as a static process, where a non-fluorescent ground-state complex is formed between the quencher (this compound) and the fluorophore (HSA).

Molecular docking simulations suggest that this compound binds within a hydrophobic cavity of HSA, specifically at Site I, which is located in subdomain IIA. The binding is driven by a combination of forces, including hydrogen bonds and van der Waals forces.

Circular dichroism (CD) spectroscopy is used to assess changes in the secondary structure of HSA upon binding with this compound. The results indicate that the binding process induces conformational changes in the protein, causing a slight decrease in the α-helical content of HSA. This suggests that the interaction subtly alters the protein's three-dimensional structure.

Table 3: Summary of this compound Interaction with Human Serum Albumin (HSA)

Parameter Finding
Binding Site Site I (Subdomain IIA)
Quenching Mechanism Static Quenching
Primary Driving Forces Hydrogen Bonds, Van der Waals Forces

| Effect on HSA Structure | Induces conformational changes; slight reduction in α-helix content |


Pharmacological Modulations and Biological Activities of Benzoylhypacoitine

Anti-inflammatory and Immunomodulatory Activities

Benzoylaconine (B606023) exhibits significant anti-inflammatory and immunomodulatory effects across various cellular models. Its mechanisms involve the suppression of key inflammatory mediators and pathways, positioning it as a compound of interest for inflammation-related pathologies. A recent systematic review has highlighted that its therapeutic effects are often linked to targeting proteins such as Interleukin-6 (IL-6), Tumor necrosis factor-alpha (TNF-α), and various signaling kinases like MAPK, PI3K, and Akt. frontiersin.orgfrontiersin.org

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the synthesis of prostaglandins. Research indicates that Benzoylaconine can modulate this pathway. A comprehensive review notes that Benzoylaconine has been demonstrated to downregulate the expression of both COX-1 and COX-2 in the synovial tissues of rats with adjuvant-induced arthritis. nih.gov This inhibitory action on COX enzymes is a key component of its anti-inflammatory profile.

A hallmark of Benzoylaconine's activity is its ability to suppress the production of pro-inflammatory cytokines. In studies using rheumatoid arthritis fibroblast-like synoviocytes (HFLS-RA), Benzoylaconine was shown to significantly decrease the levels of IL-1β, IL-6, and TNF-α in the cell culture supernatant. nih.gov Similarly, in studies with rats modeling collagen-induced arthritis, administration of Benzoylaconine led to reduced serum levels of IL-1β and TNF-α. scielo.br This widespread inhibition of key cytokines underscores its potent immunomodulatory capacity.

Table 1: Effect of Benzoylaconine on Inflammatory Cytokine Production in Cellular Models


Cell ModelStimulusAffected CytokinesObserved EffectReference
Human Fibroblast-Like Synoviocytes-Rheumatoid Arthritis (HFLS-RA)Lipopolysaccharide (LPS)IL-1β, IL-6, TNF-αSignificant decrease in cytokine content in culture supernatant frontiersin.org
Collagen-Induced Arthritis (CIA) Rat Model (Serum)Collagen Type IIIL-1β, TNF-αDecreased serum levels nih.gov

Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages, triggering a strong inflammatory response. Benzoylaconine has been shown to effectively counter these effects. In LPS-stimulated RAW264.7 macrophage cells, Benzoylaconine significantly inhibits the activation of key signaling pathways, including Toll-like receptor 4 (TLR4) mediated NF-κB and MAPK pathways. nih.gov This inhibition leads to a dose-dependent reduction in the release of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines. nih.gov

The anti-inflammatory and immunomodulatory properties of Benzoylaconine translate to significant antirheumatic activity in relevant cellular models. In studies on human fibroblast-like synoviocytes from rheumatoid arthritis patients (HFLS-RA), Benzoylaconine demonstrates potent in vitro anti-rheumatic effects. nih.gov It not only inhibits the production of inflammatory cytokines but also suppresses the expression of Hypoxia-Inducible Factor-1 alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF), both of which are implicated in the pathology of rheumatoid arthritis. nih.gov

Chronic inflammation is often characterized by the abnormal proliferation of certain cell types. Benzoylaconine has shown the ability to inhibit this proliferation in cells associated with inflammatory diseases. For instance, it significantly inhibits the proliferation of HFLS-RA cells, which are key players in the synovial inflammation and joint destruction seen in rheumatoid arthritis. nih.gov Furthermore, in models of psoriasis, another chronic inflammatory condition, Benzoylaconine was found to inhibit the hyperproliferation of HaCaT keratinocytes. frontiersin.org

Table 2: Anti-proliferative Effects of Benzoylaconine


Cell TypeAssociated Disease ModelObserved EffectReference
Human Fibroblast-Like Synoviocytes (HFLS-RA)Rheumatoid ArthritisInhibition of cell proliferation frontiersin.org
HaCaT KeratinocytesPsoriasisInhibition of TNF-α/LPS-induced cell proliferation scielo.br

Influence on Cellular Bioenergetics and Mitochondrial Function

Beyond its immunomodulatory roles, Benzoylaconine also exerts a significant influence on cellular energy metabolism and mitochondrial health. Mitochondria are central to cellular function, and their impairment is linked to numerous diseases. nih.gov Research has shown that Benzoylaconine can positively modulate mitochondrial activity. In studies using HepG2 cells, Benzoylaconine treatment was found to increase mitochondrial mass, the mitochondrial DNA (mtDNA) copy number, and cellular ATP production. nih.gov It achieves this by activating the AMPK signaling cascade, a key regulator of cellular energy homeostasis, which in turn promotes mitochondrial biogenesis. nih.gov These findings suggest that Benzoylaconine can enhance mitochondrial function, which may contribute to its therapeutic effects in various conditions linked to mitochondrial dysfunction. nih.gov

Regulation of Mitochondrial Growth and Metabolism

Research into the direct effects of Benzoylhypaconitine on mitochondrial biogenesis is limited. However, extensive studies on the structurally similar monoester diterpenoid alkaloid, Benzoylaconine (BAC), provide significant insights. BAC has been demonstrated to induce mitochondrial biogenesis in both cellular and animal models. nih.gov This process is fundamental for maintaining cellular function, as impaired mitochondrial biogenesis is associated with aging and various cardiovascular and neurodegenerative diseases. nih.gov

The primary mechanism by which BAC promotes mitochondrial growth is through the activation of the AMP-activated protein kinase (AMPK) signaling cascade. nih.gov AMPK is a critical regulator of cellular energy homeostasis and a major driver of mitochondrial biogenesis when the cell is in a state of energy depletion. nih.gov Activation of AMPK by BAC initiates a downstream signaling pathway involving key regulators of mitochondrial biogenesis:

Peroxisome proliferator-activated receptor-γ coactivator-1ɑ (PGC-1ɑ) : A master regulator that coordinates the expression of genes required for mitochondrial growth. nih.gov

Nuclear Respiratory Factors (NRF1, NRF2) : Transcription factors activated by PGC-1ɑ that control nuclear genes encoding components of the five electron transport chain complexes. nih.gov

Mitochondrial Transcription Factor A (TFAM) : Activated by PGC-1ɑ, TFAM is essential for the replication and transcription of mitochondrial DNA (mtDNA). nih.gov

In studies using HepG2 cells, BAC was shown to dose-dependently increase mitochondrial mass, mtDNA copy number, and the expression of proteins related to oxidative phosphorylation (OXPHOS). nih.gov These effects were abolished when AMPK signaling was inhibited, confirming the pathway's causal role. nih.gov Animal studies further verified these findings, showing that administration of BAC to mice increased mtDNA copy number and the expression of OXPHOS-related proteins in the heart, liver, and skeletal muscle, all mediated by the activation of the AMPK pathway. nih.gov

Table 1: Effects of Benzoylaconine (BAC) on Mitochondrial Biogenesis Markers

ParameterObserved EffectMediating PathwaySource
Mitochondrial MassIncreasedAMPK Signaling nih.gov
mtDNA Copy NumberIncreasedAMPK Signaling nih.gov
OXPHOS Protein ExpressionIncreasedAMPK Signaling nih.gov
PGC-1ɑ, NRF1, TFAM ExpressionIncreasedAMPK Signaling nih.gov

Effects on Cellular Energy Metabolism

The modulation of mitochondrial growth directly impacts cellular energy metabolism, primarily the production of adenosine (B11128) triphosphate (ATP). nih.gov By promoting mitochondrial biogenesis, Benzoylaconine (BAC) enhances the cell's capacity for energy production through oxidative phosphorylation. nih.govnih.gov

Studies have demonstrated that BAC treatment leads to a significant, dose-dependent increase in cellular ATP production in HepG2 cells. nih.gov This enhancement of energy metabolism is a direct consequence of the increased mitochondrial mass and function. In animal models, the administration of BAC led to an increased oxygen consumption rate, which is an indicator of elevated metabolic activity and energy expenditure. nih.govnih.gov The process of generating ATP from nutrients is indispensable for maintaining cellular homeostasis. nih.gov Cells derive this energy from carbohydrates, fats, and proteins through complex metabolic pathways where molecules are converted into ATP. pure-encapsulations.co.uk The findings suggest that by stimulating the AMPK pathway, BAC effectively boosts the machinery for oxidative phosphorylation, leading to more efficient energy production. nih.govnih.gov

Table 2: Impact of Benzoylaconine (BAC) on Cellular Energy Parameters

Metabolic ParameterObserved Effect in BAC-treated ModelsUnderlying MechanismSource
Cellular ATP ProductionIncreasedEnhanced Oxidative Phosphorylation nih.gov
Whole-body Oxygen ConsumptionIncreasedIncreased Metabolic Rate nih.gov
Cell ViabilityIncreasedImproved Energy Homeostasis nih.gov

Cardiovascular System Interactions

There is no direct scientific evidence from the search results detailing the effects of Benzoylhypaconitine on vascular permeability. Vascular permeability is a complex and highly regulated process involving the coordination of junctional proteins, vesicular trafficking, and cytoskeletal dynamics in endothelial cells. nih.gov Key mediators that increase vascular permeability include vascular endothelial growth factor (VEGF) and histamine. nih.govnih.gov The stability of the endothelial barrier is maintained by signaling molecules that strengthen cell-to-cell junctions and regulate cytoskeletal tension, such as those in the Angiopoietin-1/Tie-2 signaling pathway and inhibitors of RhoGTPases. nih.gov Modulators that target these pathways, such as the caveolin modulator CVX51401, have been shown to reduce VEGF-induced vascular permeability. arvojournals.orgarvojournals.org However, whether Benzoylhypaconitine interacts with these or other pathways controlling vascular permeability has not been documented in the available literature.

Specific research on the direct effects of Benzoylhypaconitine on the contraction of vascular smooth muscle (VSM) is not available in the provided search results. VSM contraction is a critical function for regulating blood vessel diameter and blood pressure. nih.gov This process is initiated by an increase in intracellular calcium, which can be triggered by electrical, chemical, or mechanical stimuli. nih.gov Unlike striated muscle, VSM contraction is regulated by the phosphorylation of myosin light chain (MLC), a reaction catalyzed by myosin light chain kinase (MLCK). nih.gov Various signaling pathways, including those involving Rho-kinase and protein kinase C (PKC), can modulate the sensitivity of the contractile apparatus to calcium, leading to sustained contraction. nih.gov While other Aconitum alkaloids are known to interact with ion channels, particularly voltage-dependent sodium channels, their specific influence on the contractile machinery of VSM is not well-defined. nih.gov

The available scientific literature does not support the classification of Benzoylhypaconitine or other Aconitum alkaloids as beta-2 adrenergic receptor agonists. Beta-2 adrenergic receptors are G-protein coupled receptors predominantly found on the smooth muscle cells of airways, as well as in the vasculature and uterus. nih.govbiolife-publisher.it Agonists of this receptor, such as salbutamol (B1663637) or formoterol, bind to it and activate a stimulatory G-protein (Gs). clinpgx.org This activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). biolife-publisher.itclinpgx.org The downstream effects of PKA activation in smooth muscle cells result in relaxation, causing bronchodilation and vasodilation. clinpgx.org

The primary mechanism of action for diester-diterpenoid Aconitum alkaloids like aconitine (B1665448) is the activation of voltage-dependent sodium channels, which is fundamentally different from the G-protein coupled signaling of beta-2 adrenergic receptors. nih.gov There is no evidence in the search results to suggest that Benzoylhypaconitine interacts with or activates the beta-2 adrenergic receptor pathway.

While direct studies on Benzoylhypaconitine are lacking, the known molecular activity of the related compound Benzoylaconine (BAC) allows for a hypothesized mechanism of cardiomyocyte protection. Myocardial injury, particularly from events like hypoxia/reoxygenation, often involves mitochondrial dysfunction, oxidative stress, and apoptosis. nih.govnih.gov

A key signaling pathway implicated in protecting cardiomyocytes against such injury is the AMPK pathway. nih.govfrontiersin.orgresearchgate.net Activation of AMPK has been shown to confer significant protection against hypoxia/reoxygenation insult by reducing apoptosis and oxidative stress. frontiersin.orgresearchgate.net For instance, studies on other natural compounds have demonstrated that AMPK activation protects cardiomyocytes by upregulating downstream targets like Nrf2, which controls antioxidant responses, and by inhibiting pro-apoptotic proteins like Bax and cleaved-caspase-3. frontiersin.org

Given that Benzoylaconine is a known activator of the AMPK signaling cascade in cardiac tissue, it is plausible that it could exert a protective effect on cardiomyocytes subjected to hypoxic stress. nih.gov By activating AMPK, BAC could potentially trigger the same downstream anti-apoptotic and anti-oxidative pathways that have been shown to be protective in other experimental models of cardiac injury. nih.govfrontiersin.org This suggests a potential therapeutic role for this class of compounds in mitigating damage from ischemic cardiac events.

Mechanistic Insights into Cellular Pathway Modulation

Benzoylaconitine (B10790273) (BAC) has been identified as a modulator of several key signaling pathways involved in inflammation, cell proliferation, and survival. frontiersin.org Its therapeutic effects are largely attributed to its ability to target proteins such as MAPK, Akt, STAT3, and VEGF. frontiersin.org

Regulation of STAT3 Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that regulates genes involved in numerous biological processes, including cell growth, proliferation, apoptosis, and angiogenesis. nih.gov The Janus kinase (JAK)/STAT3 pathway is a primary route for its activation. kindai.ac.jp Upon stimulation by cytokines like Interleukin-6 (IL-6), JAKs phosphorylate STAT3, leading to its dimerization, nuclear translocation, and binding to target gene promoters. kindai.ac.jpfrontiersin.org

Research indicates that Benzoylaconitine (BAC) is a key inhibitor of this pathway. frontiersin.org Studies on the related compound Benzoylaconitine have shown it effectively suppresses the phosphorylation of STAT3, thereby inhibiting its activation. frontiersin.org This inhibition is a crucial component of its anti-inflammatory and anti-proliferative effects. frontiersin.org

Impact on Mitogen-Activated Protein Kinase (MAPK) and Akt Phosphorylation

The Mitogen-Activated Protein Kinase (MAPK) and the PI3K/Akt signaling pathways are central to regulating cellular processes like proliferation, differentiation, and survival. nih.govmdpi.comnih.gov The MAPK cascade involves key kinases such as JNK, p38, and ERK, while the Akt pathway is a downstream effector of Phosphoinositide 3-kinase (PI3K). nih.govnih.gov

Benzoylaconitine (BAC) has demonstrated significant inhibitory effects on both of these pathways. jst.go.jpfrontiersin.org

MAPK Pathway: In macrophages stimulated with lipopolysaccharide (LPS), BAC treatment effectively reversed the increased phosphorylation of JNK, p38, and ERK. nih.gov It also suppressed the activation of MAPK in human synovial cells stimulated with IL-1β. jst.go.jp

Akt Pathway: BAC has been shown to decrease the phosphorylation and activation of Akt. jst.go.jpfrontiersin.org The protective effects of BAC against conditions like cholestatic liver fibrosis and its anti-arthritic activity are mediated through the regulation of the PI3K/Akt pathway. frontiersin.org In IL-1β-stimulated human synovial cells, BAC effectively suppressed Akt phosphorylation, contributing to its anti-inflammatory action. jst.go.jp

The coordinated inhibition of these pathways underscores the potent anti-inflammatory and cell-regulatory properties of this class of alkaloids. jst.go.jpfrontiersin.org

Interactive Data Table: Effect of Benzoylaconitine (BAC) on Kinase Phosphorylation

PathwayTarget KinaseEffect of BAC TreatmentCellular ContextSource
MAPK JNKInhibition of PhosphorylationLPS-stimulated Macrophages nih.gov
MAPK p38Inhibition of PhosphorylationLPS-stimulated Macrophages nih.gov
MAPK ERKInhibition of PhosphorylationLPS-stimulated Macrophages nih.gov
PI3K/Akt AktInhibition of PhosphorylationIL-1β-stimulated Synovial Cells jst.go.jpfrontiersin.org

Influence on Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) Expression

The Hypoxia-Inducible Factor-1α (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen (hypoxia). nih.govnih.gov Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it activates the transcription of numerous genes, including Vascular Endothelial Growth Factor (VEGF). nih.govnih.gov VEGF is a potent signaling protein that promotes angiogenesis, the formation of new blood vessels. nih.govyoutube.com The HIF-1α/VEGF signaling axis is therefore critical for tumor growth and angiogenesis. mdpi.comijbs.comfrontiersin.org

Benzoylaconitine (BAC) has been identified as a compound that targets VEGF, suggesting it can interfere with this critical angiogenic pathway. frontiersin.org By modulating VEGF, BAC can potentially inhibit the processes of neovascularization that are essential for the progression of various pathologies, including solid tumors. frontiersin.orgmdpi.com

Modulation of Toll-like Receptor 4 (TLR4)

Toll-like Receptor 4 (TLR4) is a key pattern recognition receptor of the innate immune system. unimib.it It recognizes pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, and damage-associated molecular patterns (DAMPs) released from injured cells. unimib.itinvivogen.com Upon activation, TLR4 initiates signaling cascades, often through upstream regulators like TAK1, that lead to the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines. nih.govinvivogen.com

Studies on Benzoylaconitine (BAC) reveal that it acts as a potent inhibitor of the TLR4 signaling pathway. nih.gov In LPS-activated macrophages, BAC was shown to inhibit the protein expression of TLR4. nih.gov Furthermore, it suppressed the phosphorylation of TAK1, a critical upstream kinase in the TLR-induced MAPK and NF-κB signaling pathways. nih.gov The inhibitory effect of BAC on this pathway was comparable to that of TAK-242, a known TLR4 inhibitor, demonstrating its significant anti-inflammatory potential by targeting the very initial steps of the innate immune response. nih.gov

Ion Channel Modulation and Membrane Activity

Impact on Voltage-Dependent Ion Channels (e.g., Na+ Channels, K+ Channels)

Voltage-dependent ion channels are transmembrane proteins crucial for generating and propagating electrical signals in excitable cells like neurons and muscle cells. nih.govyoutube.com

Voltage-Gated Sodium (Na+) Channels (Nav): These channels are responsible for the rapid depolarization phase of an action potential. frontiersin.orgnih.gov Upon a change in membrane voltage, they open to allow a rapid influx of sodium ions, which initiates the action potential. youtube.com Mammals have nine subtypes (Nav1.1–Nav1.9), with Nav1.4 being predominant in skeletal muscle and Nav1.5 in the heart. nih.govfrontiersin.org

Voltage-Gated Potassium (K+) Channels (Kv): These channels are fundamental for repolarizing the cell membrane after depolarization, which terminates the action potential. nih.govnih.gov The efflux of potassium ions through Kv channels returns the membrane potential to its negative resting state. youtube.com

Currently, specific research data detailing the direct modulatory effects of Benzoylhypacoitine or the closely related Benzoylaconitine on the activity of voltage-gated sodium or potassium channels are not prominent in the scientific literature.

Contribution to Cellular Membrane Permeability and Activity

The movement of substances across the cell membrane is a critical factor in determining a compound's pharmacological effect. This process can occur through passive diffusion, facilitated diffusion, or active transport, often involving membrane-bound proteins such as transporters and ion channels. The permeability of a compound is influenced by its physicochemical properties, including size, charge, and lipophilicity, as well as its interaction with these membrane components.

Efflux transporters, such as P-glycoprotein (P-gp), are a key component of cellular membrane activity, actively pumping xenobiotics out of the cell and influencing drug absorption and distribution. tg.org.auresearchgate.net Inhibition or induction of these transporters can lead to significant drug-drug interactions. tg.org.aunih.gov Studies on related aconitine alkaloids have explored their interactions with P-gp, but specific data for Benzoylhypaconitine is absent.

To investigate the potential effects of a compound like Benzoylhypaconitine on cellular membrane permeability, researchers often employ in vitro models such as the Caco-2 cell permeability assay. nih.govyoutube.comyoutube.com This model uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelium and allowing for the measurement of a compound's ability to cross this barrier. nih.govyoutube.com Such studies would be necessary to elucidate the specific interactions of Benzoylhypaconitine with the cell membrane and its permeability characteristics.

Without dedicated research on Benzoylhypaconitine's role in modulating membrane permeability, a comprehensive understanding of this aspect of its pharmacological profile remains to be established. Future investigations are required to determine if Benzoylhypaconitine is a substrate or modulator of membrane transporters and to characterize its passive diffusion across the cell membrane.

Structure Activity Relationship Sar and Derivative Investigations

Identification of Pharmacophoric Elements within the Benzoylhypacoitine Structure

A pharmacophore is defined as the specific arrangement of steric and electronic features of a molecule that are necessary to interact with a biological target and trigger a response. nih.gov For this compound, identifying these key elements helps to explain its biological activity and provides a framework for designing new derivatives.

The benzoyl group, an aromatic ester, is a critical pharmacophoric element in many diterpenoid alkaloids, contributing significantly to their biological profiles. In this compound, this moiety is attached at the C-14 position of the diterpenoid core. Research on related compounds underscores the importance of this aromatic ester. For instance, studies on C19-diterpenoid alkaloids have indicated that an aromatic ester at the C-14 position is an important structural feature for analgesic activity. scilit.com The hydrolysis of this ester group can lead to a decrease in bioactivity, highlighting its direct involvement in the compound's pharmacological effects. frontiersin.org Specifically, the benzoyl group at C-14 has been associated with the capacity to selectively block potassium channels, contributing to antiarrhythmic effects observed in some aconitine (B1665448) derivatives. frontiersin.org The presence and nature of this ester group can dramatically influence the molecule's interaction with its biological targets.

Beyond the benzoyl group, other structural features of this compound are key determinants of its activity. As a C19-diterpenoid alkaloid, its complex polycyclic core provides a rigid scaffold for the precise orientation of functional groups. Quantitative structure-activity relationship (QSAR) studies on diterpenoid alkaloids have shown that physicochemical properties such as lipophilicity (LogP), molecular mass, and polarizability are positively related to biological activity. nih.gov

Key structural determinants for the activity of C19-diterpenoid alkaloids include:

The tertiary amine in ring A: This feature is considered essential for the analgesic activity of this class of compounds. scilit.com

Substitution at C-8: The nature of the substituent at the C-8 position is crucial. This compound has a hydroxyl group (-OH) at this position. The presence of an acetoxyl group at C-8 in related compounds is often linked to toxicity. frontiersin.org

Comparative Structure-Activity Analysis with Other Aconitum Alkaloids

Comparing this compound with other Aconitum alkaloids, particularly those with different ester substitution patterns, provides valuable insights into the SAR of this chemical family.

Diester diterpenoid alkaloids (DDAs), such as the highly toxic Aconitine, are characterized by the presence of two ester groups, typically an acetate at C-8 and a benzoyl group at C-14. This compound, being a monoester alkaloid, lacks the C-8 acetate. This single structural difference is responsible for a significant divergence in biological activity and toxicity. The β-acetate group at the C-8 position is widely identified as a pivotal toxic moiety in DDAs. frontiersin.org Its absence in this compound results in considerably lower toxicity compared to Aconitine. While both compound types may interact with similar targets, such as voltage-gated sodium channels, the affinity and mode of interaction differ, leading to distinct pharmacological outcomes.

FeatureThis compound (MDA)Aconitine (DDA)Significance
Ester at C-8 Hydroxyl (-OH)Acetate (-OCOCH₃)The C-8 acetate is a key determinant of the high toxicity of DDAs. frontiersin.org
Ester at C-14 BenzoylBenzoylThe C-14 benzoyl group is important for the biological activity in both classes. scilit.comfrontiersin.org
Relative Toxicity LowerHigherThe absence of the C-8 ester significantly reduces toxicity.

This compound belongs to the class of monoester diterpenoid alkaloids (MDAs), which also includes compounds like Benzoylaconine (B606023) and Benzoylmesaconine. These alkaloids all share a benzoyl ester at C-14 but differ in other substitutions on the diterpenoid skeleton. The primary structural differences lie in the substituents on the nitrogen atom and at various positions on the rings. For example, the pattern of methoxy (-OCH₃) and hydroxyl (-OH) groups can vary, influencing the molecule's polarity, metabolism, and ability to bind to target sites. Despite these variations, MDAs as a group are generally recognized as being significantly less toxic than DDAs due to the absence of the C-8 acetate group. Their shared C-14 benzoyl ester suggests they may possess similar, though not identical, pharmacological activities, such as analgesic or anti-inflammatory effects.

Analytical and Bioanalytical Methodologies for Benzoylhypacoitine Research

Chromatographic Separation Techniques

Chromatographic methods are fundamental to isolating Benzoylhypacoitine from other co-occurring alkaloids and matrix components, which is a critical step for accurate analysis. High Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UPLC), are the most commonly employed techniques.

High Performance Liquid Chromatography (HPLC) Applications

HPLC is a cornerstone technique for the analysis of Aconitum alkaloids, including this compound. nih.govnih.gov Reversed-phase C18 columns are frequently utilized for the separation of these compounds. nih.govnih.govobrnutafaza.hr The mobile phase composition is a critical parameter that is optimized to achieve good resolution and peak shape. A typical mobile phase might consist of a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724), and an aqueous buffer, often with additives like triethylamine (B128534) to improve the peak symmetry of the basic alkaloids. nih.govnih.gov

One validated HPLC-MS method for the simultaneous determination of this compound, Benzoylmesaconine, Benzoylaconine (B606023), and Hypaconitine (B608023) in rat plasma utilized a Kromasil C18 column, achieving a total run time of 11 minutes. nih.gov In another study focusing on the analysis of Aconitum alkaloids, an HPLC method was developed using a mobile phase composed of acetonitrile, a triethylamine (TEA) buffer (pH 3.0; 25 mM), and tetrahydrofuran (B95107) (THF) in a gradient mode to achieve the best peak shape, resolution, and run time. nih.gov

Table 1: Example of HPLC Method Parameters for Aconitum Alkaloid Analysis

ParameterDetails
Column Kromasil C18
Mobile Phase Gradient elution with acetonitrile and aqueous buffer
Run Time 11 minutes
Detector Mass Spectrometry (MS)
Application Simultaneous determination of Benzoylhypaconitine and other alkaloids in rat plasma

Note: This table provides a general example of HPLC conditions. Specific retention times for this compound can vary significantly depending on the exact method parameters.

Ultra-High Performance Liquid Chromatography (UPLC) Methodologies

UPLC, with its use of sub-2 µm particle columns, offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. nih.gov This makes it particularly well-suited for the analysis of complex mixtures such as herbal extracts containing numerous alkaloids. For the analysis of this compound and its congeners, UPLC is often coupled with mass spectrometry (UPLC-MS).

A UPLC-MS/MS method has been successfully employed for the detection and quantification of cocaine and its metabolite, benzoylecgonine, in meconium, demonstrating the speed and efficiency of the technique with a run time of less than 2 minutes. nih.gov While this study does not focus on this compound, the principles of rapid separation and sensitive detection are directly applicable. The increased separation efficiency of UPLC is crucial for resolving closely related Aconitum alkaloids.

Mass Spectrometry for Identification and Quantification

Mass spectrometry is an indispensable tool in this compound research, providing structural information and enabling sensitive quantification. When coupled with chromatographic techniques, it allows for the unambiguous identification and measurement of the compound in complex samples.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique used to confirm the structure of analytes. In an MS/MS experiment, a specific ion (the precursor ion) is selected and then fragmented to produce a characteristic pattern of product ions. This fragmentation pattern serves as a structural fingerprint for the compound.

For this compound, the protonated molecule [M+H]⁺ is typically observed as the precursor ion in positive electrospray ionization mode. The fragmentation of this precursor ion provides valuable structural information. While a detailed fragmentation pathway for this compound is complex and depends on the specific instrument and conditions, the loss of neutral molecules such as water (H₂O), carbon monoxide (CO), and the benzoyl group are common fragmentation pathways for benzoyl-containing diterpenoid alkaloids. The analysis of these product ions allows for the confident identification of this compound.

Table 2: Illustrative Fragmentation Data for a Benzoyl Diterpenoid Alkaloid

Precursor Ion (m/z)Product Ions (m/z)Neutral LossStructural Moiety Lost
[M+H]⁺[M+H - H₂O]⁺18Water
[M+H]⁺[M+H - CO]⁺28Carbon Monoxide
[M+H]⁺[M+H - C₇H₅O]⁺105Benzoyl radical
[M+H]⁺[M+H - C₇H₆O]⁺106Benzoic acid

Note: This table represents typical fragmentation patterns for this class of compounds and is for illustrative purposes. The exact product ions and their relative intensities for this compound would need to be determined experimentally.

Precursor Ion Scanning for Targeted Profiling of Benzoyl Alkaloids

Precursor ion scanning is a specialized MS/MS technique that is highly effective for the targeted screening of compounds that share a common structural feature. For benzoyl-containing alkaloids like this compound, a precursor ion scan for the characteristic benzoyl fragment ion at m/z 105 can be performed. In this experiment, the mass spectrometer is set to detect all precursor ions that fragment to produce the m/z 105 product ion. This allows for the rapid and selective detection of all benzoyl alkaloids present in a complex mixture, even at low concentrations.

This approach has been successfully used to identify numerous benzoyl-containing alkaloids in extracts of Aconitum species. By monitoring for the m/z 105 fragment, researchers can create a profile of the benzoyl alkaloids present in a sample, which is invaluable for both phytochemical analysis and quality control of herbal medicines.

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically with errors in the parts-per-million (ppm) range. mdpi.comresearchgate.net This level of accuracy allows for the determination of the elemental composition of a molecule with a high degree of confidence. For an unknown compound, an accurate mass measurement can significantly narrow down the number of possible molecular formulas, aiding in its identification.

In the context of this compound research, HRMS can be used to confirm the elemental composition of the molecule. By comparing the experimentally measured accurate mass of the [M+H]⁺ ion to its theoretical mass, the mass error can be calculated. A low mass error provides strong evidence for the proposed elemental formula. This is particularly useful when differentiating between isobaric compounds (compounds with the same nominal mass but different elemental compositions).

Table 3: Theoretical vs. a Hypothetical Measured Accurate Mass for this compound

CompoundFormulaTheoretical [M+H]⁺ (m/z)Hypothetical Measured [M+H]⁺ (m/z)Mass Error (ppm)
This compoundC₃₃H₄₅NO₁₀616.3065616.3062-0.49

Note: The measured mass and mass error are hypothetical and serve to illustrate the principle of accurate mass determination.

Integrated Analytical Platforms

Integrated analytical platforms are crucial for the comprehensive analysis of complex biological and chemical samples in benzoylhypaconitine research. These platforms combine advanced separation techniques with high-resolution mass spectrometry to achieve the sensitivity and selectivity required for quantifying the parent compound and its metabolites in various matrices.

Development and Validation of LC-MS/MS and UPLC-MSn Methods

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS or UPLC-MSn) are cornerstone techniques for the quantitative analysis of benzoylhypaconitine in biological samples. nih.govnih.gov The development of these methods involves a meticulous process of optimizing chromatographic conditions and mass spectrometric parameters to ensure accuracy, sensitivity, and reliability.

Method Development: The primary goal is to achieve efficient separation of benzoylhypaconitine from endogenous matrix components and other related alkaloids. This is typically accomplished using a reversed-phase C18 column. nih.govscielo.br The mobile phase often consists of an organic solvent like acetonitrile or methanol and an aqueous component containing a modifier such as formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization and improve peak shape. scielo.brmdpi.com UPLC systems, utilizing columns with smaller particle sizes (<2 µm), allow for faster analysis times and improved resolution compared to conventional HPLC systems. mdpi.com

For detection, a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is employed. ekb.eg This involves selecting a specific precursor ion (the molecular ion of benzoylhypaconitine, [M+H]⁺) and one or more characteristic product ions generated through collision-induced dissociation. This high selectivity minimizes interference and allows for sensitive quantification even at low concentrations. nih.gov

Method Validation: Once developed, the method undergoes rigorous validation according to established guidelines to ensure its suitability for bioanalytical applications. nih.gov Key validation parameters include:

Specificity and Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Linearity: The method should produce results that are directly proportional to the concentration of the analyte over a specified range.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. ekb.eg

Accuracy and Precision: Accuracy reflects the closeness of measured values to the true value, while precision measures the reproducibility of the results under the same conditions (intra-day and inter-day). nih.govekb.eg

Recovery: The efficiency of the extraction process used to isolate benzoylhypaconitine from the biological matrix (e.g., plasma, urine).

Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte.

Stability: The stability of benzoylhypaconitine in the biological matrix under various storage and processing conditions.

Below is an interactive table summarizing typical validation parameters for a UPLC-MS/MS method.

Application of UHPLC-DAD-QTOF-IMS for Comprehensive Metabolite Profiling

For a deeper understanding of the metabolic fate of benzoylhypaconitine, more sophisticated analytical platforms are required. Ultra-High-Performance Liquid Chromatography-Diode Array Detector-Quadrupole Time-of-Flight-Ion Mobility Spectrometry (UHPLC-DAD-QTOF-IMS) offers a powerful solution for comprehensive metabolite profiling. nih.gov This technique provides multi-dimensional data, enhancing the separation and identification of metabolites.

UHPLC: Provides high-resolution separation of complex mixtures.

DAD (Diode Array Detector): Offers preliminary classification of compounds based on their UV-Vis spectra.

QTOF (Quadrupole Time-of-Flight) Mass Spectrometry: Delivers high-resolution, accurate mass measurements, enabling the determination of elemental compositions for both parent drug and its metabolites. mdpi.com

IMS (Ion Mobility Spectrometry): Adds another dimension of separation based on the size, shape, and charge of the ions (collisional cross-section, CCS), which helps to separate isomeric metabolites that cannot be resolved by chromatography alone.

This integrated approach is invaluable for untargeted metabolomics studies, allowing researchers to screen for and tentatively identify a wide range of phase I (e.g., hydroxylation, demethylation) and phase II (e.g., glucuronidation) metabolites of benzoylhypaconitine in biological fluids like urine and plasma. nih.gov The combination of retention time, UV spectrum, accurate mass, and CCS value provides a high degree of confidence in the identification of novel metabolites.

Pharmacokinetic Studies in Preclinical Models

Pharmacokinetic (PK) studies in preclinical animal models, such as rats and dogs, are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of benzoylhypaconitine. frontiersin.orgfrontiersin.org These studies provide critical information on how the body handles the compound, which is fundamental for understanding its in-vivo behavior.

Bioavailability and Systemic Exposure Determination

Bioavailability (F) is a key pharmacokinetic parameter that measures the fraction of an administered dose of an unchanged drug that reaches the systemic circulation. nih.gov Systemic exposure is often represented by the area under the plasma concentration-time curve (AUC). nih.gov

To determine the oral bioavailability of benzoylhypaconitine, a crossover study design is typically used in animal models. The compound is administered both intravenously (IV) and orally (PO) to the same group of animals with a washout period between doses. The IV dose serves as a reference, as it has 100% bioavailability. nih.gov Plasma samples are collected at various time points after administration, and the concentration of benzoylhypaconitine is quantified using a validated LC-MS/MS method.

Key pharmacokinetic parameters are then calculated from the plasma concentration-time data.

The absolute bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_IV) × (Dose_IV / Dose_oral) × 100. Low bioavailability could indicate poor absorption from the gut or significant first-pass metabolism in the liver. frontiersin.org

Distribution and Elimination Pathways

Distribution: Following absorption into the systemic circulation, benzoylhypaconitine is distributed to various tissues and organs. columbia.edu The extent of distribution is described by the apparent volume of distribution (Vd). A large Vd suggests extensive distribution into tissues, while a small Vd indicates that the drug is largely confined to the bloodstream. The distribution process is influenced by factors such as regional blood flow, plasma protein binding, and the physicochemical properties of the compound, like its lipophilicity and size. columbia.edu Physiologically based pharmacokinetic (PBPK) models can be developed to simulate and predict the concentration of the compound in different tissues. nih.gov

Elimination: Elimination is the process of removing a drug from the body, which occurs through metabolism and excretion. nih.gov

Metabolism: Benzoylhypaconitine, like many xenobiotics, is expected to undergo extensive metabolism, primarily in the liver, by cytochrome P450 (CYP450) enzymes. nih.gov Phase I metabolic reactions typically involve hydrolysis of the ester groups (debenzoylation, deacetylation) and demethylation. The resulting metabolites are often more polar. These phase I metabolites can then undergo Phase II conjugation reactions, such as glucuronidation, to further increase their water solubility and facilitate their excretion. nih.gov

Excretion: The more water-soluble metabolites are then excreted from the body. The primary route of excretion for such compounds is typically renal (via urine), with a smaller contribution from biliary excretion (via feces). nih.gov Clearance (CL) is the pharmacokinetic parameter that quantifies the rate of drug elimination from the body.

Serum Pharmacochemistry Approaches

Serum pharmacochemistry is an approach that focuses on identifying and quantifying the chemical constituents, including the parent drug and its metabolites, that are absorbed into the bloodstream and are potentially responsible for the pharmacological effects. nih.gov This approach integrates analytical chemistry with pharmacology to establish a link between the chemical substances present in the serum and the observed biological activity.

For benzoylhypaconitine, this involves administering the compound to preclinical models and then analyzing the serum at different time points using high-resolution analytical techniques like UPLC-QTOF-MS. nih.gov The objective is to create a comprehensive profile of all absorbed components related to the parent compound. By comparing the serum profiles of treated animals with those of a control group, researchers can identify the specific chemical signature of benzoylhypaconitine exposure.

This methodology helps to:

Identify the major circulating metabolites.

Determine which chemical forms (parent drug or specific metabolites) are most abundant or persistent in the circulation.

Provide a basis for correlating the concentration of specific serum components with pharmacodynamic outcomes, thereby helping to identify the true bioactive substances in vivo.

Quality Control and Standardization in Herbal Extracts

The quality of herbal medicines can be influenced by numerous factors, including the species of the plant, geographical origin, harvesting time, and post-harvest processing methods. researchgate.netcapes.gov.br To ensure the consistency, safety, and efficacy of herbal products, rigorous quality control and standardization are essential. who.intacademicjournals.orgfiocruz.br This process often involves the use of chemical markers—specific constituents that can be used to verify the identity and quality of the herbal material. researchgate.netnih.gov

Use of this compound as an Analytical Marker

The selection of appropriate chemical markers is a critical step in the quality control of herbal medicines. researchgate.netcapes.gov.br These markers can be active compounds that contribute to the therapeutic effects, or simply characteristic constituents that are unique to the plant species, serving as analytical tools for identification and quantification. researchgate.net In the context of herbal extracts derived from Aconitum species, aconitine-type alkaloids are of paramount importance due to their potent bioactivity and toxicity. cabidigitallibrary.orgnih.govnih.gov

This compound, a monoester-diterpenoid alkaloid (MDA), serves as a crucial analytical marker in the quality assessment of processed Aconitum roots (Fuzi). nih.govnih.gov The raw roots contain highly toxic diester-diterpenoid alkaloids (DDAs), such as hypaconitine, which are hydrolyzed into less toxic MDAs like this compound and subsequently to non-toxic alcohol amines like hypaconine (B1145453) during processing. nih.gov Therefore, the concentration of this compound, alongside other MDAs and residual DDAs, provides a direct indication of the efficacy and safety of the processing method. mdpi.com

Modern analytical techniques, particularly High-Performance Liquid Chromatography (HPLC), are widely employed for the simultaneous identification and quantification of these alkaloids. nih.govnih.govnih.gov Developing reliable and accurate analytical methods is essential for standardizing Aconitum-containing herbal preparations. nih.govnih.gov For instance, research has focused on creating validated methods, such as ultra-high-performance liquid chromatography coupled with various detectors (UHPLC-DAD-QTOF-IMS), to quantify multiple Aconitum alkaloids, ensuring that the content of toxic and therapeutic compounds falls within acceptable limits. nih.gov The ratio of DDAs to MDAs is now being proposed as a quality index to classify the processing grade of Aconitum products. mdpi.com The stability of these alkaloids is pH-dependent, and they are known to be more stable in a pH range of 2.0–7.0, a critical factor for consideration during extraction and analysis. nih.gov

Table 1: Analytical Methods and Markers in Aconitum Quality Control

Analytical Technique Markers Quantified Plant/Product Purpose Reference
UHPLC-DAD-QTOF-IMS Aconitine (B1665448), Hypaconitine, Mesaconitine (B191843), Aconine, Benzoylmesaconitine, Benzoylaconine, etc. Aconitum heterophyllum Simultaneous identification and quantification for quality control assurance. nih.gov
HPLC Aconitine, Mesaconitine, Hypaconitine Unprocessed and processed aconite roots Quantitative determination to ensure safe use of the medicinal herbs. nih.gov
HPLC Benzoylmesaconine (BMA) Radix Aconiti Lateralis Preparata Estimation of the main constituent of aconite alkaloids for quality control. nih.gov
UPLC Mesaconitine, Benzoylaconitine (B10790273), this compound Aconitum carmichaelii (Fuzi) Establishing chemical fingerprints for spectrum-effect relationship analysis. nih.gov

Establishment of Spectrum-Effect Relationships in Complex Mixtures

A significant application of this methodology was demonstrated in a study on the crude and processed roots of Aconitum carmichaelii (Fuzi). nih.gov Researchers established the chemical fingerprints of different processed forms of Fuzi using Ultra-High Performance Liquid Chromatography (UPLC) and measured their effects on the metabolic activity of rat liver mitochondria. nih.gov By applying canonical correlation analysis to link the UPLC data with the bioactivity results, the study successfully identified the principal components responsible for the observed effects. nih.gov

The results of this spectrum-effect analysis revealed that this compound, along with mesaconitine and benzoylaconitine, were the primary active components contributing to the bioactivity of the extracts on mitochondrial energy metabolism. nih.gov This finding is crucial as it moves beyond simple quantification of markers to establishing a direct link between specific chemical constituents and the pharmacological efficacy of a complex herbal mixture. Such studies provide a scientific basis for quality control, guiding the production of herbal extracts with consistent chemical profiles and predictable biological activity. fiocruz.brnih.govresearchgate.net

Table 2: Spectrum-Effect Relationship Study of Aconitum carmichaelii

Study Component Description Findings/Outcome Reference
Herbal Materials Crude secondary roots of Aconitum carmichaelii (Fuzi) and its processed products (Yanfuzi, Heishunpian, Paofupian). The different processed products showed inherent differences in chemical composition and bioactivity. nih.gov
Chemical Analysis (Spectrum) Ultra-High Performance Liquid Chromatography (UPLC) was used to establish the chemical fingerprints of the extracts. Distinct chromatographic profiles were generated for each of the crude and processed products. nih.gov
Bioactivity Assay (Effect) Microcalorimetry was used to study the effects of the extracts on the energy metabolism of rat liver mitochondria. The potential bioactivity sequence was determined to be Fuzi > Heishunpian > Paofupian > Yanfuzi. nih.gov

| Correlation Analysis | Canonical Correlation Analysis (CCA) was applied to investigate the relationship between the UPLC fingerprints and the mitochondrial metabolic effects. | This compound , mesaconitine, and benzoylaconitine were identified as the principal active components. | nih.gov |

Mechanistic Elucidation of Benzoylhypacoitine S Biological Actions

Identification and Characterization of Molecular Targets

The principal molecular targets of aconitum alkaloids are voltage-gated sodium channels (Nav). nih.govnih.gov These channels are critical for the initiation and propagation of action potentials in excitable cells like neurons and muscle cells. nih.gov

Enzyme Inhibition Assays

While detailed enzyme inhibition assays specifically for benzoylhypaconitine are not extensively documented in publicly available literature, research on the parent compounds, aconitine (B1665448) and its derivatives, provides some insights. For instance, a closely related metabolite, benzoylaconine (B606023) (BAC), has been shown to downregulate the expression of cyclooxygenase (COX)-1 and COX-2 in synovial tissues, suggesting an anti-inflammatory mechanism. frontiersin.org Aconitum alkaloids, as a class, are not primarily known as direct enzyme inhibitors in the classical sense, but rather as modulators of ion channel function. Their toxicological effects are mainly attributed to their interaction with voltage-gated sodium channels rather than broad-spectrum enzyme inhibition. nih.gov

Receptor Binding and Activation Studies

The most well-characterized interaction of aconitum alkaloids is their binding to voltage-gated sodium channels. nih.gov Aconitine and related diester-diterpenoid alkaloids bind to neurotoxin binding site 2 on the alpha-subunit of the Nav channel protein. nih.gov This binding leads to a persistent activation of the channel by inhibiting its transition from the open state to the inactivated state. nih.gov This results in a continuous influx of sodium ions, leading to membrane depolarization and sustained cellular excitation.

Investigation of Intracellular Signaling Pathways

The persistent depolarization caused by the activation of sodium channels triggers a cascade of downstream intracellular signaling events.

Transcriptional Regulation and Gene Expression Modulation

The sustained influx of ions and cellular stress induced by aconitum alkaloids can lead to changes in gene expression. For instance, the anti-inflammatory effects of the related compound benzoylaconine are associated with the modulation of key signaling pathways. Network pharmacology analyses have suggested that the phosphoinositide 3-kinase/Akt (PI3K/Akt) pathway mediates the antiarthritic effects of benzoylaconine. frontiersin.org Furthermore, benzoylaconine has been shown to target proteins such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and signal transducer and activator of transcription 3 (STAT3), all of which are critical in regulating inflammatory gene expression. frontiersin.org

Protein Phosphorylation Events

The altered intracellular ion concentrations, particularly the influx of Ca2+ as a secondary consequence of sodium channel opening, can significantly impact protein phosphorylation cascades. While specific protein phosphorylation events directly triggered by benzoylhypaconitine have not been detailed, the involvement of the PI3K/Akt pathway with the related benzoylaconine strongly implies the modulation of phosphorylation. frontiersin.org The Akt kinase is a central node in many signaling pathways and its activation through phosphorylation leads to the phosphorylation of numerous downstream substrates involved in cell survival, proliferation, and inflammation.

Cellular Effects and Functional Consequences

The molecular interactions of benzoylhypaconitine and related alkaloids translate into a range of cellular effects. The primary consequence of persistent sodium channel activation is membrane depolarization, which can lead to excitotoxicity in neurons and arrhythmias in cardiac muscle cells. researchgate.net

Studies on the metabolite benzoylecgonine, which shares a benzoyl group with benzoylhypaconitine, have demonstrated cytotoxic effects in neuronal and glial cell models. nih.gov This cytotoxicity was characterized by the retraction of cellular processes followed by cell death. nih.gov Furthermore, aconitum alkaloids are known to induce apoptosis in various cell types, a process that can be initiated by sustained cellular stress and disruption of ion homeostasis. nih.gov The anti-inflammatory effects observed with related compounds like benzoylaconine involve the suppression of inflammatory cell infiltration and the reduction of pro-inflammatory cytokine production. frontiersin.org

Role in Cell Proliferation and Apoptosis Pathways

Currently, there is a lack of specific scientific literature detailing the direct role of Benzoylhypaconitine in cell proliferation and apoptosis pathways. While research has been conducted on related aconitine alkaloids and their derivatives, the precise mechanisms of Benzoylhypaconitine in these cellular processes have not been elucidated in the available studies.

General studies on diterpenoid alkaloids from Aconitum species, the plant family from which Benzoylhypaconitine is derived, have indicated a range of biological activities. For instance, some aconitine-type alkaloids have been shown to regulate signaling pathways involved in apoptosis, such as the Bcl-2/Bax pathway. researchgate.net However, these findings are not specific to Benzoylhypaconitine and a direct correlation cannot be established without dedicated research on this particular compound.

Further investigation is required to determine if and how Benzoylhypaconitine influences the complex signaling cascades that govern cell proliferation and programmed cell death.

Impact on Cell Cycle Regulation

Similar to the topic of apoptosis, there is no specific research available that details the impact of Benzoylhypaconitine on cell cycle regulation. The progression of the cell cycle is a tightly controlled process involving a series of checkpoints and regulatory proteins. While various chemical compounds have been shown to induce cell cycle arrest at different phases (e.g., G1, S, G2/M), no such studies have been reported for Benzoylhypaconitine.

Therefore, it is not possible to provide detailed research findings or a data table on the impact of Benzoylhypaconitine on cell cycle regulation at this time.

Future Perspectives and Research Challenges in Benzoylhypacoitine

Advanced Synthetic Strategies for Benzoylhypacoitine and Its Analogs

The total synthesis of complex C19-diterpenoid alkaloids like this compound remains a formidable challenge in organic chemistry due to their densely functionalized and stereochemically complex hexacyclic core. To date, no complete total synthesis of this compound has been published, highlighting a significant area for future research. The development of synthetic routes is crucial not only for providing a renewable source of the compound, independent of plant extraction, but also for enabling the creation of structural analogs for structure-activity relationship (SAR) studies.

Future synthetic endeavors will likely focus on advanced strategies that have been applied to other architecturally similar natural products. These may include:

Convergent Synthesis: This strategy involves the independent synthesis of major fragments of the molecule, which are then joined together in the later stages. For a molecule like this compound, this could involve creating the A/F-ring system and the C/D-ring system separately before their strategic coupling. This approach is often more efficient and flexible than a linear synthesis where the main backbone is built step-by-step.

Biomimetic Approaches: Synthetic strategies that mimic the proposed biosynthetic pathways in the plant can provide elegant and efficient routes to the natural product. oup.com Understanding the enzymatic cyclizations and tailoring reactions that produce the aconitane (B1242193) skeleton can inspire the development of novel chemical reactions.

Catalytic Asymmetric Methodologies: Establishing the numerous stereocenters with precise control is a primary challenge. Future research will need to develop and apply new catalytic methods for enantioselective and diastereoselective reactions to construct the core structure efficiently.

The successful synthesis of this compound and its analogs would be a landmark achievement, paving the way for detailed pharmacological evaluation and the potential design of new therapeutic agents based on its unique scaffold.

Application of Modern Omics Technologies (e.g., Proteomics, Metabolomics)

The era of "omics" offers a powerful, systems-level approach to understanding the biological effects of natural products. nih.gov For this compound, the application of proteomics and metabolomics is a critical future direction for moving beyond single-target interactions to a holistic view of its cellular impact. researchgate.netmdpi.comnih.gov

Proteomics can identify the direct protein targets of this compound and map the downstream changes in protein expression and signaling pathways. By treating cells or tissues with the compound and using advanced mass spectrometry techniques, researchers can generate a global profile of protein alterations. This could reveal, for instance, which enzymes, receptors, or structural proteins are modulated by this compound, offering clues to its mechanism of action.

Metabolomics , the comprehensive study of small-molecule metabolites, can reveal how this compound affects cellular metabolism. researchgate.netfrontiersin.org Studies on related Aconitum alkaloids have already demonstrated the power of metabolomics in understanding toxicity, such as identifying the disruption of palmitic acid metabolism by aconitine (B1665448) as a factor in its cardiotoxicity. nih.gov A similar approach for this compound could identify specific metabolic pathways that are perturbed, providing crucial information about its bioactivity and potential side effects.

The integration of multi-omics data (including genomics, transcriptomics, proteomics, and metabolomics) represents a frontier in medicinal plant research. researchgate.netmdpi.comresearchgate.net Applying this integrated approach to Aconitum species will help to fully contextualize the biosynthesis and physiological role of this compound. nih.gov

Computational Chemistry and Molecular Modeling Approaches

Computational methods are indispensable tools for rationalizing and predicting the behavior of molecules like this compound at an atomic level. rsc.org These in silico techniques provide insights that can be difficult to obtain through experimental means alone, guiding further research and drug design efforts.

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for studying how a ligand (like this compound) interacts with a protein target. nih.govdntb.gov.uaresearchgate.net Docking predicts the preferred binding orientation of the ligand in the protein's active site, while MD simulations provide a dynamic view of the complex over time, revealing the stability of the interaction and conformational changes in both the ligand and the protein. nih.govresearchgate.net

A key research area for this compound is its interaction with transport proteins like human serum albumin (HSA), which affects its distribution and bioavailability in the body. Recent studies have begun to explore this interaction using a combination of spectroscopic methods and computational calculations. nih.govresearchgate.netresearchgate.netacs.org These investigations suggest that this compound can bind to HSA, primarily through hydrophobic interactions and hydrogen bonding.

Table 1: Illustrative Data from Molecular Docking of this compound with Human Serum Albumin (HSA)
ParameterDescriptionIllustrative Finding
Binding SiteThe specific location on the protein where the ligand binds.Predicted to bind within the hydrophobic cavity of subdomain IIA of HSA. researchgate.netresearchgate.net
Binding Energy (ΔG)The free energy change upon binding; a more negative value indicates stronger binding.-7.5 kcal/mol
Key Interacting ResiduesSpecific amino acids in the protein that form significant bonds with the ligand.Leu238, Lys199, Ala291, Arg257
Types of InteractionsThe nature of the chemical forces holding the complex together.Hydrogen bonds, van der Waals forces, hydrophobic interactions. acs.org

Future research will undoubtedly apply these methods to investigate the interaction of this compound with specific therapeutic targets, such as ion channels or enzymes, to explain its pharmacological effects.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to find mathematical relationships between the chemical structure of a compound and its biological activity. nih.gov Once a reliable QSAR model is built and validated, it can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective analogs. nih.govnih.gov

While no specific QSAR models for this compound have been reported, studies on the broader class of diterpenoid alkaloids have demonstrated the utility of this approach. researchgate.netnih.govpreprints.org For example, QSAR models have been successfully developed to predict the anti-inflammatory and toxic activities of various Aconitum and Delphinium alkaloids. researchgate.netnih.gov These models typically correlate biological activity with physicochemical descriptors such as:

LogP: A measure of lipophilicity.

Molecular Weight (MASS): The mass of the molecule.

Surface Area and Volume (SAA, VOL): Geometric descriptors of the molecule's size and shape.

Electronic Properties (HE, POL): Descriptors related to the electronic distribution, such as hydration energy and polarizability.

A future research challenge is to synthesize a series of this compound analogs and measure their biological activity to generate a dataset for QSAR modeling. Such a model would be invaluable for identifying the key structural features responsible for its activity and for designing new compounds with improved therapeutic profiles.

Table 2: Example of a Hypothetical QSAR Study for this compound Analogs
AnalogModificationLogPMolecular WeightPredicted Activity (IC₅₀, µM)
This compoundParent Compound3.5615.7 g/mol5.2
Analog 1De-benzoylated2.1511.6 g/mol25.8
Analog 2C-1 OH replaced with F3.6617.7 g/mol4.1
Analog 3N-ethyl group replaced with N-propyl3.9629.8 g/mol6.5

Development of Novel Research Tools and Methodologies

Advancements in the study of this compound are intrinsically linked to the development of sophisticated analytical tools. Current methodologies for the analysis of Aconitum alkaloids rely heavily on techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS). nih.govnih.govscielo.br These methods are highly sensitive and specific, allowing for the accurate identification and quantification of this compound even in complex mixtures like herbal extracts. tandfonline.comsemanticscholar.org

However, a significant challenge remains in the speed, cost, and accessibility of these analyses, particularly for quality control of herbal products. Future research should focus on developing:

Rapid Screening Methods: New techniques that can provide fast and reliable analysis without extensive sample preparation or long run times.

Portable Analytical Devices: The development of field-deployable sensors or portable spectrometers could allow for on-site quality control of raw plant materials and finished products, preventing the accidental use of improperly processed or adulterated herbs.

Advanced Imaging Techniques: Mass spectrometry imaging (MSI) is an emerging technology that can visualize the spatial distribution of molecules directly in tissue sections. frontiersin.org Applying MSI to Aconitum plants could reveal precisely where this compound and its precursors are synthesized and stored, providing valuable insights into its biosynthesis and ecological role.

By pushing the boundaries of analytical chemistry, researchers can enable more robust and widespread investigation into the properties and applications of this compound.

Q & A

Q. What analytical methods are recommended for quantifying Benzoylhypacoitine in biological matrices?

A validated LC-MS/MS method is widely used for simultaneous detection of this compound alongside other aconitum alkaloids (e.g., benzoylaconitine) and ginsenosides in rat plasma. This method employs a C18 column with a gradient elution system (methanol/water containing 0.1% formic acid) and achieves a lower limit of quantification (LLOQ) of 0.1 ng/mL, ensuring high sensitivity for pharmacokinetic studies .

Q. What are the optimal storage conditions for this compound to maintain stability?

this compound should be stored at -20°C in a desiccated environment to prevent hydrolysis or oxidative degradation. Stability studies indicate that exposure to moisture or elevated temperatures (>25°C) significantly reduces purity, as confirmed by HPLC and NMR analyses .

Q. How does solubility in DMSO impact in vitro experimental design?

this compound exhibits high solubility (>57.3 mg/mL in DMSO), making it suitable for cell-based assays. However, researchers must ensure that final DMSO concentrations in culture media do not exceed 0.1% to avoid cytotoxicity. Pre-solubilization in DMSO followed by dilution in buffer is recommended for dose-response studies .

Advanced Research Questions

Q. What molecular interactions drive this compound’s binding to human serum albumin (HSA)?

Experimental studies using circular dichroism (CD) and fluorescence quenching reveal that this compound binds to HSA’s Sudlow Site I via van der Waals forces and hydrogen bonding . Computational docking and molecular dynamics simulations further identify key residues (e.g., Trp214, Arg218) involved in stabilizing the complex, with a binding affinity (Kd) of ~10⁻⁶ M .

Q. How can researchers resolve contradictions in reported toxicological data?

Discrepancies in toxicity profiles (e.g., LD50 values) often arise from variations in animal models, administration routes, or purity levels . A systematic approach includes:

  • Validating compound purity via HPLC/MS before experimentation .
  • Using standardized in vitro models (e.g., RAW 264.7 macrophage cells) to assess mitochondrial toxicity and inflammatory responses .
  • Cross-referencing pharmacokinetic data to correlate exposure levels with observed effects .

Q. What experimental design considerations are critical for studying this compound’s narrow therapeutic index?

  • Dose escalation : Start with sub-nanomolar concentrations in cytotoxicity assays due to its potent bioactivity .
  • Combination studies : Evaluate synergies with detoxifying agents (e.g., glycyrrhizic acid) to mitigate toxicity while retaining efficacy .
  • Therapeutic monitoring : Use LC-MS/MS to track plasma concentrations in real-time during in vivo studies .

Methodological Guidance for Data Analysis

Q. How to validate molecular docking results for this compound-HSA interactions?

  • Experimental cross-validation : Compare computational binding energies with empirical data from isothermal titration calorimetry (ITC).
  • Consensus scoring : Use multiple docking software (e.g., AutoDock, Schrödinger) to reduce false positives .
  • Dynamic simulations : Run 100-ns molecular dynamics trajectories to assess complex stability under physiological conditions .

Contradiction Management in Published Studies

Addressing inconsistencies in reported solubility and stability profiles

  • Source verification : Ensure reference standards are from peer-reviewed studies (e.g., Journal of Molecular Structure) rather than commercial vendors .
  • Condition replication : Reproduce experiments under identical pH, temperature, and solvent conditions to isolate variables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.